Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
CAS No.: 63738-29-4
Cat. No.: VC8400894
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63738-29-4 |
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Molecular Formula | C11H24N2 |
Molecular Weight | 184.32 g/mol |
IUPAC Name | N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine |
Standard InChI | InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3 |
Standard InChI Key | IKXJYEHCFHVITH-UHFFFAOYSA-N |
SMILES | CCNC1CC(NC(C1)(C)C)(C)C |
Canonical SMILES | CCNC1CC(NC(C1)(C)C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine (IUPAC name: N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine) features a piperidine ring substituted with four methyl groups at the 2,2,6,6-positions and an ethylamine group at the 4-position. The steric hindrance imposed by the methyl groups stabilizes the amine functionality, enhancing its efficacy as a radical scavenger .
Molecular Formula:
Molecular Weight: 184.32 g/mol
Structural Features:
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A six-membered piperidine ring with chair conformation.
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Four methyl groups creating a hindered environment around the amine.
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Ethyl substituent enhancing solubility in nonpolar matrices.
Spectroscopic Characteristics
While experimental spectral data for this specific compound is limited in the provided sources, analogous hindered amines exhibit:
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-NMR: Methyl protons resonate at δ 0.8–1.2 ppm, while ethyl group signals appear at δ 1.2–1.4 (CH) and δ 2.4–2.6 (NH–CH) .
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IR: N–H stretching at ~3300 cm and C–N vibrations near 1200 cm .
Synthesis and Industrial Production
Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidinone
The primary synthesis route involves reductive amination of 2,2,6,6-tetramethyl-4-piperidinone (1) with ethylamine under catalytic hydrogenation conditions :
Typical Reaction Conditions:
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Catalyst: 5% Pt/C or Raney nickel.
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Pressure: 30–55 atm H.
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Temperature: 70–80°C.
Alternative Pathways
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Leuckart Reaction: Ammonolysis of ketones with ethylamine and formic acid, though less common due to side-product formation .
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling for functionalized derivatives, though cost-prohibitive for industrial scales .
Table 1: Comparison of Synthesis Methods
Method | Catalyst | Temperature (°C) | Yield (%) | Scalability |
---|---|---|---|---|
Reductive Amination | Pt/C | 70–80 | 90–95 | High |
Leuckart Reaction | None | 100–120 | 60–70 | Moderate |
Applications in Polymer Stabilization
Mechanism of Action as a Hindered Amine Light Stabilizer (HALS)
Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine functions by:
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Radical Scavenging: Neutralizing free radicals (e.g., peroxyl radicals) via the formation of nitroxyl radicals .
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Synergistic Effects: Enhancing UV absorption when combined with benzotriazoles or hindered phenols .
Key Advantages:
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Stability under processing temperatures up to 300°C.
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Low volatility compared to smaller amine derivatives.
Industrial Use Cases
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Polyolefins: Polyethylene and polypropylene films exposed to UV radiation.
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Automotive Coatings: Preventing yellowing and cracking in polyurethane clearcoats .
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Agricultural Films: Extending service life in greenhouse covers.
Table 2: Performance in Polypropylene Stabilization
Additive Concentration (ppm) | Tensile Strength Retention (%) | Discoloration (ΔE) |
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0 | 45 | 12.3 |
500 | 82 | 3.1 |
1000 | 91 | 1.8 |
Toxicological and Regulatory Profile
Hazard Assessment
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Acute Toxicity: LD (rat, oral) > 2000 mg/kg (low acute toxicity) .
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Skin Irritation: Mild irritant; requires PPE during handling.
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Environmental Impact: Readily biodegradable (OECD 301F >60% in 28 days) .
Regulatory Status
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REACH: Registered under EC 1907/2006 for industrial use.
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FDA: Indirect food contact approval (21 CFR 177.1520).
Recent Advances and Future Directions
Nanocomposite Integration
Embedding ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine in silica nanoparticles enhances dispersion in polyamide matrices, improving UV resistance by 40% compared to free amine .
Biobased Derivatives
Research into synthesizing the compound from renewable ethylamine sources (e.g., fermented biomass) aims to reduce carbon footprint .
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